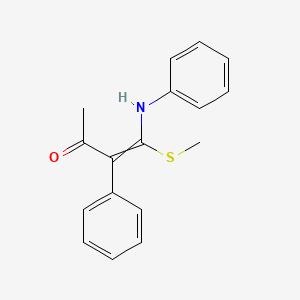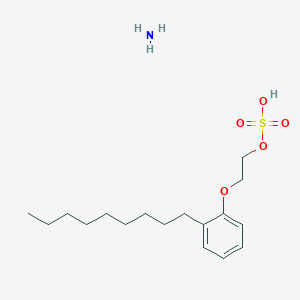
2-(2-Nonylphenoxy)ethyl hydrogen sulfate--ammonia (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) is a chemical compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties, making them useful in various industrial applications. The compound consists of a nonylphenol group attached to an ethoxy chain, which is further linked to a sulfate group and neutralized with ammonia.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) typically involves the following steps:
Ethoxylation: Nonylphenol is reacted with ethylene oxide under basic conditions to form nonylphenol ethoxylate.
Sulfation: The nonylphenol ethoxylate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, forming nonylphenol ethoxylate sulfate.
Neutralization: The resulting sulfate ester is neutralized with ammonia to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonylphenol moiety, leading to the formation of quinones and other oxidized products.
Substitution: The ethoxy chain and sulfate group can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Hydrolysis: The sulfate ester bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of nonylphenol ethoxylate and sulfuric acid.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Substitution: Various substituted ethoxylates.
Hydrolysis: Nonylphenol ethoxylate, sulfuric acid.
科学的研究の応用
2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The compound exerts its effects primarily through its surfactant properties. The nonylphenol group interacts with hydrophobic surfaces, while the ethoxy chain and sulfate group provide hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension, emulsify oils, and solubilize hydrophobic substances. The molecular targets include cell membranes and hydrophobic molecules, where the compound disrupts interactions and enhances solubility.
類似化合物との比較
Nonylphenol Ethoxylate: Lacks the sulfate group and ammonia neutralization.
Octylphenol Ethoxylate: Similar structure but with an octyl group instead of a nonyl group.
Alkylbenzene Sulfonates: Similar surfactant properties but with a benzene sulfonate group instead of a nonylphenol ethoxylate sulfate.
Uniqueness: 2-(2-Nonylphenoxy)ethyl hydrogen sulfate–ammonia (1/1) is unique due to its specific combination of a nonylphenol group, ethoxy chain, sulfate group, and ammonia neutralization. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
96097-14-2 |
|---|---|
分子式 |
C17H31NO5S |
分子量 |
361.5 g/mol |
IUPAC名 |
azane;2-(2-nonylphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20;/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20);1H3 |
InChIキー |
QNYKCQMJRGWFMX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
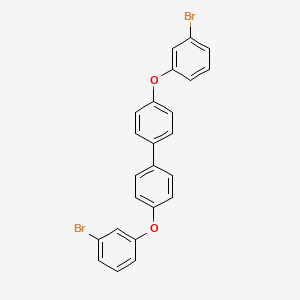
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
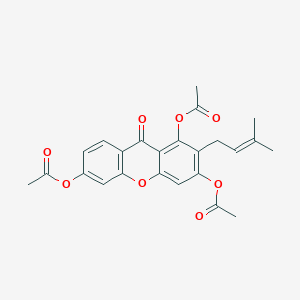
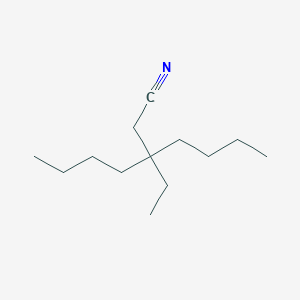
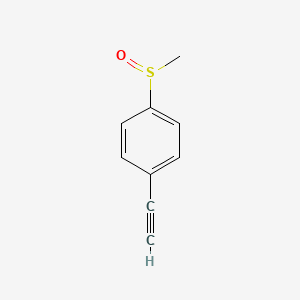
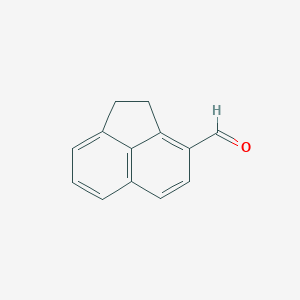
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
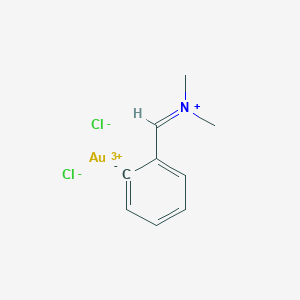
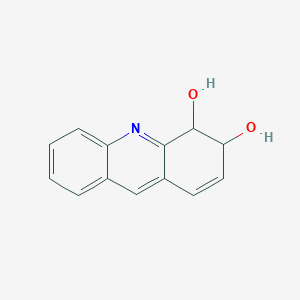

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
